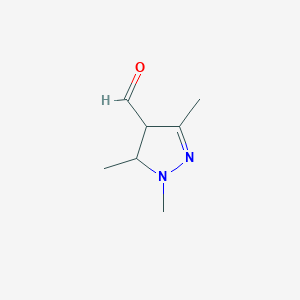![molecular formula C8H6ClNOS B12871533 2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)
2-Chloro-7-(methylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C8H6ClNOS. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(methylthio)benzo[d]oxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach involves the reaction of 2-aminophenol with aromatic aldehydes in methanol at room temperature, yielding high product efficiency .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall production process.
化学反応の分析
Types of Reactions
2-Chloro-7-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions, such as chlorination, bromination, and iodination, can be catalyzed by transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Transition metal catalysts like ruthenium or rhodium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives of benzoxazole .
科学的研究の応用
2-Chloro-7-(methylthio)benzo[d]oxazole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-Chloro-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing pathways in bacteria, thereby reducing biofilm formation and virulence . Additionally, the compound’s structure-activity relationships suggest that electron-withdrawing groups enhance its antimicrobial activity .
類似化合物との比較
Similar Compounds
- 2-(Methylthio)benzo[d]oxazole
- 2-Chloro-7-(methylthio)benzo[d]thiazole
- 2-(Chloromethyl)-1H-benzo[d]imidazole
Uniqueness
2-Chloro-7-(methylthio)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H6ClNOS |
|---|---|
分子量 |
199.66 g/mol |
IUPAC名 |
2-chloro-7-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3 |
InChIキー |
DXJUWTODJJYXCV-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC2=C1OC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)
![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)
![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)





![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

